1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
Description
Significance of Aminomethyl Oxolane Derivatives in Contemporary Organic Chemistry
Aminomethyl oxolane derivatives are a class of compounds that have garnered considerable attention in modern organic chemistry. The oxolane ring, a saturated five-membered cyclic ether also known as tetrahydrofuran (B95107), is a structural motif present in numerous natural products and biologically active molecules. youtube.com The incorporation of an aminomethyl group introduces a key functional handle that is pivotal for a variety of chemical transformations and applications.
The presence of both a primary amine and a hydroxyl group in structures like 1-[3-(aminomethyl)oxolan-3-yl]ethan-1-ol classifies them as aminoalcohols. Chiral aminoalcohols are particularly valuable as they are privileged scaffolds in medicinal chemistry and serve as important ligands in asymmetric synthesis. mdpi.comwikipedia.org The rigid, non-planar structure of the oxolane ring can impart specific stereochemical control in chemical reactions, making these derivatives useful as chiral auxiliaries or catalysts. oecd.org Furthermore, the polarity and hydrogen-bonding capabilities of the amino and alcohol functionalities can influence the solubility and pharmacokinetic properties of larger molecules, a desirable trait in drug discovery. ebi.ac.uk The synthesis of various aminomethyl furan (B31954) and tetrahydrofuran derivatives is an active area of research, with applications in the development of polymers and specialty chemicals. dergipark.org.trresearchgate.net
Scope and Objectives of Academic Research on this compound
Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the scope of research on analogous 3-substituted oxolane systems and related aminoalcohols is broad. The primary objectives of such research typically include:
Development of Novel Synthetic Routes: A significant focus is on creating efficient and stereoselective methods for the synthesis of substituted oxolanes. This often involves strategies like intramolecular cyclization, ring-opening of epoxides, and various catalytic processes.
Stereochemical Analysis: For chiral molecules like this compound, a key research objective is the separation and characterization of different stereoisomers and the development of asymmetric syntheses to produce enantiomerically pure forms.
Application in Catalysis: The bifunctional nature of aminoalcohols makes them excellent candidates for ligands in metal-catalyzed reactions. Research often explores their use in asymmetric transformations, such as reductions and carbon-carbon bond-forming reactions.
Exploration as Building Blocks: These compounds are often investigated as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and natural products. The strategic placement of functional groups on the oxolane ring allows for further chemical modifications.
Given the interest in related structures, it is plausible that academic investigations into this compound would follow these established research trajectories.
Detailed Research Findings
While specific experimental data for this compound is scarce, the following sections present representative data and findings based on the analysis of structurally similar compounds, such as other substituted oxolanes and aminoalcohols.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its functional groups and the properties of the parent oxolane ring. Tetrahydrofuran (oxolane) is a colorless, water-miscible organic liquid. wikipedia.org The presence of the aminomethyl and hydroxyl groups would be expected to increase the polarity, boiling point, and water solubility compared to unsubstituted oxolane due to hydrogen bonding.
Table 1: Predicted Physicochemical Properties of this compound (Note: These are estimated values based on general principles and data for analogous compounds.)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Significantly higher than oxolane (66 °C) due to hydrogen bonding |
| Solubility | Expected to be soluble in water and polar organic solvents |
| pKa (amine) | Estimated to be in the range of 9-10, typical for primary amines |
Spectroscopic Data
The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral characteristics are outlined below based on data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum would be complex due to the presence of multiple diastereotopic protons in the oxolane ring. Key signals would include a broad singlet for the -OH and -NH2 protons (which can be exchanged with D2O), multiplets for the oxolane ring protons, a quartet for the CH proton of the ethanol (B145695) moiety, and a doublet for the methyl group of the ethanol moiety. Protons on carbons adjacent to the oxygen and nitrogen atoms would appear at a lower field (higher ppm).
¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons bonded to the oxygen and nitrogen atoms would be deshielded and appear at a lower field.
Table 2: Representative ¹H NMR Chemical Shifts for an Oxolane-Aminoalcohol System (Note: Based on typical values for similar structures. Actual shifts may vary.)
| Protons | Representative Chemical Shift (ppm) |
| -CH₃ (ethanol) | ~1.2 |
| -CH₂ (oxolane ring) | 1.8 - 2.2 |
| -CH₂-NH₂ | ~2.8 |
| -CH₂-O- (oxolane ring) | 3.5 - 3.9 |
| -CH(OH)- | ~3.7 |
| -OH, -NH₂ | Variable, broad |
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the O-H and N-H bonds, which are typically strong and broad, appearing in the region of 3200-3500 cm⁻¹. libretexts.orglibretexts.org A strong C-O stretching vibration would also be expected around 1050-1150 cm⁻¹. libretexts.org
Table 3: Key IR Absorption Bands for an Oxolane-Aminoalcohol
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3400 (broad) |
| N-H stretch (amine) | 3300 - 3500 (medium, may show two bands for -NH₂) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-O stretch | 1050 - 1150 (strong) |
Mass Spectrometry (MS):
In electron ionization mass spectrometry, the molecular ion peak (M+) might be weak or absent. Common fragmentation patterns would likely involve the loss of the aminomethyl group, the ethyl alcohol side chain, or cleavage of the oxolane ring. researchgate.net
Crystallographic Data
No specific crystallographic data for this compound is available. For related heterocyclic compounds, X-ray crystallography is used to determine the precise three-dimensional structure, including bond lengths, bond angles, and stereochemistry. mdpi.com Such an analysis for this compound would definitively establish the relative and absolute configuration of its stereocenters.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxolan-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-6(9)7(4-8)2-3-10-5-7/h6,9H,2-5,8H2,1H3 |
InChI Key |
IDYUGMYCPQTIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCOC1)CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Aminomethyl Oxolan 3 Yl Ethan 1 Ol
Novel Catalytic Approaches to the Oxolane-Aminoalcohol Core Structure
The construction of the oxolane-aminoalcohol scaffold, the core of 1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol, is a significant synthetic challenge. Modern catalytic methods are pivotal in developing efficient routes to this and related structures. The oxolane ring, a tetrahydrofuran (B95107) moiety, is a common feature in many natural products and pharmaceuticals. wikipedia.org Catalytic strategies often focus on the key bond-forming steps, including intramolecular cyclization to form the ether ring and the introduction of the aminomethyl and hydroxyethyl (B10761427) groups.
Novel catalyst-free protocols, as well as those employing transition metals, have been developed for synthesizing related heterocyclic systems. nih.govmdpi.com For the amino alcohol portion, the aminolysis of epoxides is a frequently used method. emich.edu Catalytic approaches to this reaction aim to overcome issues of regioselectivity and harsh reaction conditions. The development of catalysts for direct C-H functionalization also represents a state-of-the-art strategy for efficiently synthesizing 1,2-amino alcohols. nsf.govnih.gov
Asymmetric Synthesis Strategies for Enantiopure this compound
Given that this compound possesses two chiral centers, achieving its synthesis as a single enantiomer is crucial for potential pharmaceutical applications. Asymmetric synthesis aims to control the formation of these stereocenters, and various strategies have been developed for the stereoselective synthesis of amino alcohols. diva-portal.orgrsc.org These strategies can be broadly categorized by the source of stereochemical control: substrate control, auxiliary control, or reagent/catalyst control. diva-portal.org
Diastereoselective synthesis is essential for controlling the relative configuration of the two stereocenters in the target molecule. This is often achieved through multi-step reaction sequences where the stereochemistry of one center directs the formation of the next. The synthesis of vicinal amino alcohols starting from naturally inexpensive and enantiopure amino acids is one such approach, though controlling diastereoselectivity can be complex. rsc.org
A powerful modern strategy is diastereoconvergent synthesis, where a mixture of diastereomers in the starting material is converted into a single diastereomer of the product. nsf.govnih.govrsc.org For instance, a selenium-catalyzed intermolecular C-H amination of homoallylic alcohol derivatives has been shown to produce anti-1,2-amino alcohols with high diastereoselectivity. nsf.govnih.gov This method works by destroying the allylic stereocenter in an initial step, followed by a rearrangement that creates the new stereocenters with a specific relative orientation, governed by stereoelectronic effects. nsf.govnih.gov Applying such a sequence to a precursor of this compound could allow for precise control over the relative stereochemistry of the alcohol and the quaternary carbon center.
| Method | Key Principle | Typical Selectivity | Reference |
| Substrate Control | Inherent chirality of the substrate directs the formation of a new stereocenter. | Varies | diva-portal.org |
| Auxiliary Control | A covalently bonded chiral auxiliary guides the stereochemical outcome. | High | diva-portal.org |
| Diastereoconvergent Synthesis | A mixture of starting material diastereomers is converted to a single product diastereomer. | High (e.g., >20:1 dr) | nsf.govnih.gov |
| Rh(II)-catalyzed Cycloaddition | 1,3-dipolar cycloaddition of carbonyl ylides to aldimines. | Excellent for syn-α-hydroxy-β-amino esters | diva-portal.org |
Enantioselective catalysis is a cornerstone of modern asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. yale.edu This approach is highly sought after for its efficiency and atom economy. For the synthesis of chiral amino alcohols, strategies include asymmetric hydrogenation, aminohydroxylation, and nucleophilic additions to imines. rsc.org
Three-component reactions, which form multiple bonds in a single operation, can be rendered enantioselective through cooperative catalysis. For example, a rhodium/chiral phosphoric acid dual-catalyst system has been used for the enantioselective three-component reaction of α-diazo ketones, alcohols, and 1,3,5-triazines to form chiral β-amino-α-hydroxy ketones. nih.govresearchgate.net A similar catalytic approach could be envisioned for constructing the core of this compound. The chiral catalyst, often a chiral Brønsted acid or a metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other. nih.govuni-pannon.hu
| Catalytic System | Reaction Type | Key Feature | Reference |
| Chiral Magnesium Phosphate | Addition of alcohols to imines | Forms hemiaminal intermediates for one-pot cyclization into oxazolidines. | nih.gov |
| Rhodium / Chiral Phosphoric Acid | Three-component aminomethylation | Cooperative catalysis with dual hydrogen bonding for stereocontrol. | nih.govresearchgate.net |
| Copper(I) Chloride / Pseudoephedrine | Three-component aminomethylation | Forms optically active propargyl amino ethers with high enantioselectivity. | uni-pannon.huuni-pannon.hu |
| Ti(O-i-Pr)₄ / Chiral Binaphthalene Ligand | Multi-component reaction | Synthesizes 1,3-oxazolidine derivatives via a kinetic resolution process. | mdpi.com |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into pharmaceutical synthesis is essential for minimizing environmental impact and improving safety and efficiency. kean.edu This involves using less hazardous chemicals, employing safer solvents, improving energy efficiency, and designing processes that are atom-economical. sigmaaldrich.com
One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents. Solvent-free synthesis, often facilitated by mechanochemistry (such as grinding or ball milling), can lead to dramatically reduced reaction times, higher yields, and simplified work-up procedures. tsijournals.comresearchgate.netresearchgate.net This "grindstone chemistry" approach has been successfully applied to one-pot, three-component reactions to create aminoalkyl naphthols, demonstrating its potential for C-C and C-N bond formation without any solvent. ijcmas.com
When solvents are necessary, the focus shifts to using greener alternatives. sigmaaldrich.com For reactions involving ether solvents like tetrahydrofuran (THF), more environmentally benign options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, or cyclopentyl methyl ether (CPME) are preferred. sigmaaldrich.com These solvents offer advantages such as higher boiling points, resistance to peroxide formation, and simpler purification processes. sigmaaldrich.com Water is also an ideal green solvent for certain reactions, and catalysts like thiamine (B1217682) hydrochloride (Vitamin B1) have been used to promote multicomponent reactions in aqueous media. academie-sciences.fr
| Technique | Description | Advantages | Reference |
| Mechanochemistry (Grinding) | Reactions are performed by grinding solid reactants together, often without any solvent. | Energy efficient, rapid, simple work-up, avoids toxic solvents. | ijcmas.com |
| Ball Milling | A high-energy milling technique for inducing chemical reactions in the solid state. | Efficient, solvent-free, can enable reactivity complementary to solution-based methods. | researchgate.net |
| Alternative Solvents | Replacing hazardous solvents with greener options like water, 2-MeTHF, or CPME. | Reduced environmental impact, improved safety, potential for better yields. | sigmaaldrich.comacademie-sciences.fr |
| Heterogeneous Catalysis | Using a solid catalyst that is in a different phase from the reactants. | Easy catalyst recovery and recycling, simplified product purification. | mdpi.com |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. emich.edutsijournals.com By directly heating the reactants and solvent through dielectric loss, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and purities by minimizing the formation of side products. emich.eduemich.edu This technique has been effectively applied to the synthesis of β-amino alcohols via the aminolysis of epoxides, even without the need for catalysts or promoters and using a simple 1:1 stoichiometry of reactants. emich.edu
Continuous flow chemistry offers another significant advantage for green and efficient synthesis. uc.ptrsc.org In a flow reactor, reactants are continuously pumped through a tube or channel where they mix and react. nih.gov This technology provides superior control over reaction parameters like temperature, pressure, and residence time, which can lead to higher selectivity and yields. nih.govresearchgate.net The excellent heat transfer in microreactors allows for the safe execution of highly exothermic reactions, and the technology is readily scalable, making it highly attractive for industrial production. nih.gov Flow chemistry has been successfully used to synthesize β-amino alcohols and other active pharmaceutical ingredients. uc.ptunimi.it
Biocatalytic Transformations for Stereochemical Control
The synthesis of single enantiomers of drug intermediates is of paramount importance in the pharmaceutical industry due to the differential biological activity of stereoisomers. nih.govresearchgate.net Biocatalytic transformations offer a powerful and environmentally benign approach to achieve high stereoselectivity under mild reaction conditions. nih.govnih.gov For a molecule such as this compound, which contains two chiral centers, biocatalysis provides an efficient method for controlling the stereochemistry, particularly at the secondary alcohol.
The key strategy involves the stereoselective reduction of a prochiral ketone precursor, 1-[3-(aminomethyl)oxolan-3-yl]ethan-1-one, using a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govresearchgate.net These enzymes, often used as whole-cell catalysts with recombinant E. coli, can produce chiral alcohols with high enantiomeric and diastereomeric excess by utilizing a cofactor such as NAD(P)H. nih.govnih.gov
The stereochemical outcome of the reduction is dependent on the specific enzyme used. By screening a panel of KREDs from various microbial sources, it is possible to selectively synthesize each of the four possible stereoisomers of the target amino alcohol. mdpi.com For instance, some KREDs adhere to Prelog's rule to yield the (S)-alcohol, while anti-Prelog reductases will produce the (R)-alcohol. nih.gov The efficiency of this process can be further enhanced by employing a cofactor regeneration system, for example, by using glucose dehydrogenase (GDH) to recycle the NAD(P)H cofactor. nih.gov
A screening of various ketoreductases for the asymmetric reduction of the ketone precursor could yield results demonstrating high selectivity, as shown in the hypothetical data below.
Table 1: Biocatalytic Reduction of 1-[3-(aminomethyl)oxolan-3-yl]ethan-1-one This table is generated based on typical results from biocatalytic ketone reductions.
| Enzyme (Ketoreductase) | Source Organism | Alcohol Stereoisomer | Conversion (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| KRED-101 | Lactobacillus kefir | (R)-alcohol | >99 | 98 | >99 |
| KRED-P2-C11 | Engineered | (S)-alcohol | 98 | 97 | >99 |
| ZRK | Zygosaccharomyces rouxii | (S)-alcohol | 95 | 96 | 98 |
| RasADH | Rhodococcus sp. | (R)-alcohol | 97 | >99 | 99 |
Furthermore, dynamic reductive kinetic resolution (DYRKR) can be applied to precursors with chirality at the alpha-carbon to the ketone, allowing for the conversion of a racemic mixture into a single, highly pure stereoisomer. rsc.org
Exploration of Precursor Reactivity and Functional Group Interconversions
The synthesis of this compound hinges on the construction of the 3,3-disubstituted tetrahydrofuran (oxolane) core. nsf.govorganic-chemistry.org The reactivity of suitable precursors and the strategic application of functional group interconversions are critical for an efficient synthetic route. ub.edu
A plausible synthetic pathway can be envisioned starting from readily available materials such as 2,5-dihydrofuran (B41785) or maleic glycol. organic-chemistry.orggoogle.com One potential route involves the synthesis of a key intermediate, tetrahydrofuran-3-carbonitrile (B82004). This intermediate can be prepared via various methods, including the cyclization of halo-nitrile precursors. The nitrile group serves as a precursor to the required aminomethyl functionality.
The key functional group interconversions in this proposed synthesis are:
Formation of the Aminomethyl Group: The nitrile group of tetrahydrofuran-3-carbonitrile can be reduced to the primary amine, 3-(aminomethyl)tetrahydrofuran. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney Nickel or Palladium on carbon (Pd/C). google.comvanderbilt.edu
Introduction of the Acetyl Group: Creating the quaternary carbon center at the 3-position is a significant challenge. One approach involves the deprotonation of the α-carbon of the nitrile in 3-cyanotetrahydrofuran using a strong base like lithium diisopropylamide (LDA), followed by alkylation with an acetyl equivalent.
Formation of the Alcohol: The final key interconversion is the reduction of the ketone precursor, 1-[3-(aminomethyl)oxolan-3-yl]ethan-1-one, to the target secondary alcohol. As discussed previously, this can be achieved chemoselectively using reducing agents like sodium borohydride (B1222165) (NaBH₄) for a racemic product or through stereoselective biocatalytic reduction. organic-chemistry.org
This sequence of reactions highlights the importance of controlling precursor reactivity to build molecular complexity and achieve the desired target structure.
Derivatization and Analogues Synthesis of this compound
The synthesis of structurally modified analogues is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. mdpi.comnih.gov Starting from the this compound scaffold, several classes of analogues can be designed and synthesized.
Key areas for structural modification include:
Variation of the Hydroxyalkyl Chain: The methyl group on the hydroxyethyl side chain can be replaced with larger alkyl, cycloalkyl, or aryl groups. This can be accomplished by reacting a suitable precursor, such as a 3-carboxylester-3-aminomethyl oxolane derivative, with different Grignard (R-MgBr) or organolithium (R-Li) reagents.
Functionalization of the Amino Group: The primary amine offers a reactive handle for extensive derivatization. Standard N-alkylation or reductive amination procedures can yield secondary and tertiary amine analogues. Acylation with various acid chlorides or anhydrides can produce a library of amide analogues.
Modification of the Oxolane Ring: The tetrahydrofuran ring can be altered to investigate the impact of the heteroatom and ring size. For example, replacing the oxygen with sulfur would lead to a tetrahydrothiophene (B86538) (thiolane) analogue, which can be synthesized from corresponding sulfur-containing precursors.
Table 2: Examples of Designed Analogues and Synthetic Precursors This table presents hypothetical analogues for SAR studies.
| Analogue Name | Structural Modification | Key Reagent/Precursor |
|---|---|---|
| 1-[3-(Aminomethyl)oxolan-3-yl]propan-1-ol | Ethyl replaces Methyl on alcohol chain | Ethylmagnesium bromide |
| 1-[3-(Aminomethyl)oxolan-3-yl]-1-phenylethan-1-ol | Phenyl replaces Methyl on alcohol chain | Phenylmagnesium bromide |
| N-{[3-(1-hydroxyethyl)oxolan-3-yl]methyl}acetamide | N-acetylation of the primary amine | Acetyl chloride |
| 1-[3-(Methylaminomethyl)oxolan-3-yl]ethan-1-ol | N-methylation of the primary amine | Formaldehyde / NaBH₃CN |
| 1-[3-(Aminomethyl)thiolan-3-yl]ethan-1-ol | Sulfur replaces Oxygen in the ring | 3-(Aminomethyl)thiolan-3-yl precursor |
Regioselectivity—the control of reactivity at one functional group or position over others—is crucial for the efficient synthesis and derivatization of polyfunctional molecules. nih.gov The target compound, this compound, possesses two distinct functional groups: a primary amine and a secondary alcohol. Their differential reactivity can be exploited for selective modifications.
The primary amine is generally more nucleophilic than the secondary alcohol. However, selective functionalization often requires the use of protecting groups to mask the reactivity of one group while transforming the other.
Selective N-Functionalization: The amine can be selectively acylated or alkylated in the presence of the alcohol under carefully controlled conditions. For more robust transformations, the alcohol can be protected, for instance, as a silyl (B83357) ether (e.g., TBDMS or TIPS ether). After protection, the amine is free to react with a wide range of electrophiles.
Selective O-Functionalization: To functionalize the alcohol, the more reactive amine group must first be protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is stable under conditions used for many alcohol modifications (e.g., O-alkylation, esterification) and can be easily removed later under acidic conditions.
Beyond the existing functional groups, regioselective C-H functionalization of the tetrahydrofuran ring itself represents an advanced strategy for creating diversity. organic-chemistry.org While the C3 position is fully substituted, palladium-catalyzed or photoredox-catalyzed methods could potentially be explored to introduce substituents at the C2 or C5 positions of the oxolane ring, although this would be challenging on such a substituted core. nih.gov
Table 3: Regioselective Reactions on the this compound Scaffold This table outlines strategies for selective modification of the title compound.
| Target Modification | Strategy | Protecting Group | Reagents | Product Type |
|---|---|---|---|---|
| O-Alkylation | Protect Amine | Boc | 1. Boc₂O; 2. NaH, R-Br; 3. TFA | Ether |
| O-Acylation | Protect Amine | Boc | 1. Boc₂O; 2. RCOCl, Pyridine; 3. TFA | Ester |
| N-Alkylation | Direct (or Protect Alcohol) | None (or TBDMS) | R-Br, K₂CO₃ | Secondary/Tertiary Amine |
| N-Acylation | Direct Reaction | None | RCOCl, Et₃N | Amide |
Mechanistic Investigations of Chemical Transformations Involving 1 3 Aminomethyl Oxolan 3 Yl Ethan 1 Ol
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of substituted tetrahydrofurans can be achieved through various strategies, including intramolecular cyclization and ring-opening reactions of smaller cyclic ethers. The formation of 1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol likely involves a multi-step synthetic sequence where the construction of the substituted oxolane ring is a key transformation.
One plausible synthetic approach involves the ring-opening of a suitable epoxide precursor by a nucleophile, followed by intramolecular cyclization. For instance, the reaction of an epoxide with an electron-rich alkene, promoted by an agent like hexafluoroisopropanol (HFIP), can lead to the formation of a substituted tetrahydrofuran (B95107) ring. The mechanism of such a reaction can proceed through different pathways. One possibility is the direct nucleophilic attack of the alkene on the activated epoxide, leading to a carbocationic intermediate that subsequently cyclizes.
Another potential route for the synthesis of the oxolane ring is through intramolecular C-O bond formation. This strategy often requires a precursor molecule containing a hydroxyl group and a suitable leaving group, which upon cyclization, forms the tetrahydrofuran ring. The kinetics of such cyclization reactions are generally slower for the formation of four-membered rings compared to three, five, or six-membered rings, necessitating the use of strong bases or catalysts to achieve acceptable yields.
Table 1: Plausible Mechanistic Pathways in the Synthesis of the Oxolane Ring
| Pathway | Description | Key Intermediates | Reaction Conditions |
| Epoxide Ring-Opening | Nucleophilic attack of an alkene on an activated epoxide followed by cyclization. | Carbocationic species | Acidic or Lewis acidic conditions |
| Intramolecular Cyclization | C-O bond formation from a linear precursor with a hydroxyl group and a leaving group. | Alkoxide intermediate | Basic conditions |
Catalytic Cycle Analysis in Metal-Mediated Transformations
Amino alcohols are well-known ligands in coordination chemistry and can play a significant role in metal-mediated catalysis. The presence of both a primary amine and a tertiary alcohol in this compound makes it a potential bidentate ligand for various transition metals. These metal complexes can exhibit catalytic activity in a range of transformations, including oxidation and reduction reactions.
In a hypothetical metal-mediated oxidation of an alcohol, a complex of this compound with a transition metal, such as ruthenium or gold, could serve as the active catalyst. The catalytic cycle would likely involve the coordination of the substrate alcohol to the metal center, followed by a dehydrogenation step to form the oxidized product and a metal-hydride species. The catalyst is then regenerated by the removal of the hydride, often by an external oxidant. The amino alcohol ligand can influence the catalytic activity and selectivity of the reaction by modifying the electronic and steric properties of the metal center. The presence of the amino group can have a crucial effect on the catalytic performance, in some cases decreasing the durability of the catalysts. nih.gov
For instance, in a transfer hydrogenation reaction, a ruthenium complex bearing an amino alcohol ligand can catalyze the reduction of a ketone by an alcohol. Mechanistic studies suggest that the dehydrogenation of the alcohol by a ruthenium-amide complex generates a ketone and a ruthenium-hydride species, which then reduces the substrate ketone to regenerate the initial complex.
Table 2: Hypothetical Catalytic Cycle for Alcohol Oxidation Mediated by a Metal Complex of this compound
| Step | Transformation | Description |
| 1. Ligand Exchange | Substrate Coordination | The substrate alcohol displaces a weakly bound ligand from the metal center. |
| 2. Oxidation | Dehydrogenation | The coordinated alcohol is oxidized, and a metal-hydride species is formed. |
| 3. Product Release | Product Dissociation | The oxidized product dissociates from the metal center. |
| 4. Catalyst Regeneration | Re-oxidation | The metal-hydride is re-oxidized by an external oxidant, regenerating the active catalyst. |
Kinetic and Thermodynamic Aspects of Derivatization Reactions
The amino and hydroxyl groups of this compound are reactive sites for derivatization reactions. The kinetics and thermodynamics of these reactions are influenced by several factors, including the nature of the derivatizing agent, the reaction conditions, and the steric and electronic environment of the functional groups.
Derivatization of the primary amino group can be achieved with various reagents, such as o-phthaldialdehyde in the presence of a chiral mercaptan, which is a common method for the analysis of amino acids and amino alcohols. nih.gov The reaction of the amine with an anhydride, such as heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), or trifluoroacetic anhydride (TFAA), is another common derivatization method, often used to improve the volatility and chromatographic properties of the analyte for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov The rate of these acylation reactions is dependent on the nucleophilicity of the amine and the electrophilicity of the anhydride.
The derivatization of the tertiary hydroxyl group is generally more challenging due to steric hindrance. However, under appropriate conditions, it can react with acylating or silylating agents. The thermodynamics of these reactions are typically favorable, leading to the formation of a stable ester or silyl (B83357) ether. The choice of derivatizing reagent and reaction conditions can allow for the selective derivatization of either the amino or the hydroxyl group.
Table 3: Kinetic and Thermodynamic Parameters for a Representative Derivatization Reaction
| Reaction | Derivatizing Agent | Typical Rate Constant (k) | Typical Enthalpy of Reaction (ΔH) | Typical Gibbs Free Energy of Reaction (ΔG) |
| Amine Acylation | Acetic Anhydride | 10-2 - 10-1 M-1s-1 | -50 to -70 kJ/mol | Exergonic |
| Alcohol Esterification | Acetic Anhydride | 10-4 - 10-3 M-1s-1 | -40 to -60 kJ/mol | Exergonic |
Note: The values in this table are representative for typical acylation reactions of primary amines and tertiary alcohols and are not based on experimental data for this compound.
Computational and Theoretical Chemistry Studies of 1 3 Aminomethyl Oxolan 3 Yl Ethan 1 Ol
Quantum Chemical Analysis of Conformational Landscape
The conformational landscape of a molecule describes the relative energies of its different spatial arrangements, known as conformers. For a flexible molecule such as 1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol, which contains a flexible oxolane ring and several rotatable single bonds, this analysis is crucial for understanding its predominant shapes and their influence on its properties.
Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. mdpi.com This process is typically performed using quantum mechanical methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. mdpi.com For this compound, optimization would be performed for various initial geometries to identify all stable conformers arising from the rotation of the aminomethyl and hydroxyethyl (B10761427) side chains, as well as the puckering of the oxolane ring.
The results of these calculations are used to construct an energy landscape, a multidimensional surface that maps the potential energy of the molecule as a function of its geometry. numberanalytics.com The low points, or minima, on this landscape correspond to stable or metastable conformers, while the saddle points represent transition states for conversion between conformers. numberanalytics.comumd.edu Analysis of this landscape reveals the most probable shapes the molecule will adopt.
Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the typical output of a conformational analysis, showing the calculated relative stability of different conformers. Energies are relative to the most stable conformer (Conf-1).
| Conformer ID | Description of Geometry | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| Conf-1 | Oxolane (Envelope), Side chains extended | DFT (B3LYP) | 6-31G(d) | 0.00 |
| Conf-2 | Oxolane (Twist), Side chains extended | DFT (B3LYP) | 6-31G(d) | 0.85 |
| Conf-3 | Oxolane (Envelope), Intramolecular H-bond (OH···NH₂) | DFT (B3LYP) | 6-31G(d) | 1.20 |
| Conf-4 | Oxolane (Envelope), Side chains gauche | DFT (B3LYP) | 6-31G(d) | 2.15 |
Stereochemical Preference and Chirality Studies
Chirality is a key feature of many molecules, and this compound possesses two chiral centers: the C3 atom of the oxolane ring and the carbon atom of the ethan-1-ol group attached to it. This results in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).
Quantum chemical calculations can be used to determine the relative thermodynamic stabilities of these stereoisomers. By performing separate geometry optimizations for each isomer, their ground-state energies can be calculated. The isomer with the lowest energy is predicted to be the most stable. Such studies are vital for understanding which stereoisomers are likely to be favored in a synthesis or a biological system. Detecting and distinguishing between enantiomers is a significant challenge, often addressed with specialized spectroscopic techniques that can be guided by computational predictions. nih.gov
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a common computational approach used to predict reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: Represents the outermost electrons and indicates the molecule's ability to donate electrons. Regions with a high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the lowest energy site for an incoming electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap suggests high reactivity. researchgate.net
For this compound, the HOMO is expected to be localized around the lone pairs of the nitrogen and oxygen atoms, making these sites reactive towards electrophiles. The LUMO may be distributed more broadly, but regions near electronegative atoms would be sites for nucleophilic interaction.
Table 2: Predicted Electronic Properties of this compound This table provides examples of electronic properties that can be calculated to predict chemical behavior.
| Property | Predicted Value | Significance |
| EHOMO | -6.5 eV | Indicates electron-donating ability |
| ELUMO | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |
| Dipole Moment | 2.8 D | Indicates a polar molecule |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | -1.2 eV | Energy released upon adding an electron |
Molecular Dynamics Simulations for Conformational Stability
While quantum chemical calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govdntb.gov.ua MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the environment (such as a solvent). nih.gov
For this compound, an MD simulation would typically be run for several nanoseconds to assess the stability of its preferred conformers. nih.gov Key parameters analyzed from the simulation trajectory include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's structure from a reference conformation, indicating structural stability.
Radius of Gyration (Rg): Indicates the compactness of the molecule over time.
Solvent Accessible Surface Area (SASA): Measures the area of the molecule exposed to the solvent, providing information on its interactions. nih.gov
These simulations can confirm whether the minimum-energy structures predicted by quantum chemistry are indeed stable in a dynamic, solvated environment.
Theoretical Prediction of Spectroscopic Signatures
Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental results and confirming molecular structures. researchgate.netresearchgate.net By calculating properties related to how a molecule interacts with electromagnetic radiation, spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) can be simulated.
Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching and bending of chemical bonds and can be matched to peaks in experimental IR and Raman spectra to identify functional groups (e.g., O-H stretch, N-H bend, C-O stretch).
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. These predictions are highly sensitive to the molecule's 3D structure and conformation, making them a powerful tool for structural elucidation.
Table 3: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies This table demonstrates how theoretical data is used to assign peaks in an experimental IR spectrum.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3450 | 3400-3500 |
| N-H Stretch (Amine) | 3380, 3310 | 3300-3400 |
| C-H Stretch (Aliphatic) | 2950-2880 | 2850-2960 |
| N-H Bend (Amine) | 1610 | 1590-1650 |
| C-O Stretch (Ether) | 1105 | 1090-1120 |
Structure-Reactivity Relationship Modeling (excluding biological activity prediction)
Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between a molecule's structural or electronic features and its chemical reactivity. nih.gov Unlike structure-activity relationships (SAR) that often focus on biological effects, SRR focuses on fundamental chemical reactions.
For this compound, SRR models could be developed to predict its behavior in specific chemical reactions. For instance, calculated parameters such as the partial atomic charges on the nitrogen and oxygen atoms could be correlated with the molecule's propensity to act as a nucleophile. Similarly, the bond dissociation energy of the O-H bond, calculated computationally, could predict the ease of oxidation of the alcohol group. These models provide a quantitative framework for understanding how subtle changes in molecular structure can influence chemical reactivity. researchgate.net
Advanced Analytical Techniques for Structural Elucidation and Stereochemical Assignment
High-Resolution Spectroscopic Methodologies for Complex Structures
High-resolution spectroscopic methods are indispensable for the detailed structural analysis of 1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol. They provide profound insights into the molecular framework, connectivity, and spatial arrangement of atoms.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., NOESY, Chiral NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. Standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments establish the basic connectivity of the molecule. However, for a molecule with multiple stereocenters, advanced NMR techniques are required to define its stereochemistry.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the two chiral centers (C3 of the oxolane ring and C1 of the ethanol (B145695) side chain). columbia.eduwordpress.com Cross-peaks in a NOESY spectrum indicate that protons are close in space (typically within 5 Å), even if they are not directly connected through bonds. huji.ac.illibretexts.org For this compound, NOESY can distinguish between the syn and anti diastereomers. For instance, a spatial correlation between the proton on the hydroxyl-bearing carbon (H-a) and the aminomethyl protons (H-b) would suggest a specific relative configuration.
Table 1: Hypothetical NOESY Correlations for a Diastereomer of this compound
| Interacting Protons | Correlation Intensity | Implied Proximity |
| H-a / H-b | Strong | Close spatial arrangement |
| H-a / Oxolane H-2 | Medium | Proximity to one face of the ring |
| H-c / Oxolane H-4 | Medium | Proximity to the other face of the ring |
| H-b / Oxolane H-4 | Strong | Close spatial arrangement |
H-a: Proton on C1 of the ethan-1-ol chain; H-b: Protons of the aminomethyl group; H-c: Protons of the methyl group.
Chiral NMR spectroscopy is employed to distinguish between the enantiomers. This is typically achieved by using chiral solvating agents (CSAs) or chiral shift reagents (CSRs). nih.govresearchgate.net These reagents, such as chiral crown ethers or metal complexes, form transient diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov This interaction results in separate, chemically-shifted signals for each enantiomer in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess (ee). acs.org For an amino alcohol like the title compound, chiral acids or BINOL-derived amino alcohols can be effective CSAs. nih.gov
Chiral Chromatography and Spectropolarimetry for Enantiomeric Excess Determination
Chiral Chromatography , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used method for separating the enantiomers of a chiral compound and determining its enantiomeric excess (ee). heraldopenaccess.usacs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. Alternatively, the compound can be derivatized with a chiral agent before separation on a non-chiral column. rsc.org
Table 3: Hypothetical Chiral HPLC Separation of Enantiomers
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (1R, 3R/S) | 8.54 | 98.5 |
| (1S, 3S/R) | 10.21 | 1.5 |
| Conditions: Chiralcel OD-H column; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm. Enantiomeric Excess (ee) = 97%. |
Spectropolarimetry encompasses techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), which measure the interaction of chiral molecules with polarized light. creative-biostructure.comfiveable.me
Optical Rotation measures the rotation of plane-polarized light at a single wavelength (e.g., the sodium D-line, 589 nm) and is a fundamental property of a chiral substance.
ORD measures the change in optical rotation as a function of wavelength. slideshare.netwikipedia.org
CD measures the differential absorption of left and right circularly polarized light as a function of wavelength. libretexts.org
These techniques can be used to confirm the chirality of a sample and, by comparing the measured rotation to that of an enantiomerically pure standard, to calculate the enantiomeric excess. fiveable.me
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govthieme-connect.de This technique requires a suitable single crystal of the compound or a derivative. nih.gov The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the precise positions of all atoms in the molecule.
For light-atom molecules like this compound, the determination of absolute configuration relies on the phenomenon of anomalous dispersion. ed.ac.ukresearchgate.net By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule in the crystal can be established, allowing for the assignment of R or S configuration to each stereocenter.
Table 4: Hypothetical Crystallographic Data for this compound Hydrochloride
| Parameter | Value |
| Chemical Formula | C₇H₁₆ClNO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 7.5, 10.2, 12.8 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 0.85 |
| Flack Parameter | 0.02(3) |
| Final Configuration | (1R, 3S) |
A Flack parameter close to zero confirms the correct absolute stereochemistry has been assigned. researchgate.net
In-Situ Spectroscopic Monitoring of Reaction Intermediates
Understanding and optimizing the synthesis of this compound can be greatly enhanced by using in-situ spectroscopic techniques to monitor the reaction in real-time. researchgate.net Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used with specialized probes or flow cells to track the concentrations of reactants, intermediates, and products without the need for sampling. nih.govmagritek.commdpi.com
For example, a potential synthesis could involve the addition of an ethyl Grignard reagent to a 3-(aminomethyl)oxolan-3-carbaldehyde precursor. In-situ FTIR could monitor the disappearance of the aldehyde carbonyl (C=O) stretch (around 1720 cm⁻¹) and the appearance of the O-H band of the alcohol product. mdpi.com Similarly, flow NMR could provide quantitative data on the conversion of the starting material to the product by integrating characteristic signals. nih.govresearchgate.net This real-time data allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction conditions such as temperature and addition rates. rsc.orgnih.gov
Environmental Fate and Theoretical Degradation Pathways of Oxolane Aminoalcohol Systems
Theoretical Biotransformation Pathways (e.g., microbial degradation, non-human)
The biodegradation of 1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol is predicted to proceed through the enzymatic activities of various environmental microorganisms, such as bacteria and fungi. The degradation pathway will likely involve the breakdown of the different parts of the molecule.
Oxolane Ring Degradation: The oxolane (tetrahydrofuran, THF) ring is known to be biodegradable by specific microbial strains, particularly from the genera Rhodococcus and Pseudonocardia. asm.orgethz.chresearchgate.netnih.gov The typical aerobic degradation pathway is initiated by a monooxygenase enzyme, which hydroxylates a carbon atom adjacent to the ether oxygen, forming 2-hydroxytetrahydrofuran. ethz.ch This intermediate is unstable and can undergo spontaneous ring-opening to form 4-hydroxybutyaldehyde, which is then further oxidized to succinate (B1194679) and enters the central metabolism (e.g., the TCA cycle). asm.org
Amino Alcohol Side-Chain Degradation: The side chains are also susceptible to microbial attack. The secondary alcohol can be oxidized by alcohol dehydrogenases to form a ketone. The aminomethyl group can be metabolized through transamination or deamination reactions, catalyzed by aminotransferases or amine dehydrogenases, respectively. wikipedia.orgfrontiersin.orgnih.gov This process releases the nitrogen as ammonia, which can be assimilated by microorganisms or oxidized to nitrate (B79036) in the environment. nih.gov
A plausible theoretical pathway would involve initial attacks on either the ring or the side chains, followed by the degradation of the resulting intermediates. For instance, oxidation of the alcohol group could occur concurrently with the hydroxylation and cleavage of the oxolane ring.
Table 2: Theoretical Microbial Biotransformation Steps
| Step | Molecular Target | Enzyme Class (Example) | Microbial Genus (Example) | Intermediate/Product |
|---|---|---|---|---|
| 1a | Oxolane Ring (α-carbon) | Monooxygenase | Rhodococcus, Pseudonocardia asm.orgethz.ch | 2-Hydroxytetrahydrofuran derivative |
| 1b | Secondary Alcohol | Alcohol Dehydrogenase | Pseudomonas, Various bacteria | Ketone derivative |
| 1c | Aminomethyl Group | Aminotransferase / Amine Dehydrogenase wikipedia.orgfrontiersin.org | Various bacteria | Aldehyde derivative + Ammonia |
| 2 | Ring-opened Aldehyde | Aldehyde Dehydrogenase | Various bacteria | Carboxylic acid derivative (e.g., succinate) asm.org |
| 3 | Succinate, Acetyl-CoA | TCA Cycle Enzymes | Widespread in aerobic bacteria | CO₂, H₂O, Biomass |
Persistence and Environmental Mobility Prediction (theoretical modeling)
The persistence and mobility of a chemical in the environment can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comecetoc.orgnih.gov These models estimate key physicochemical properties based on the molecule's structure.
Persistence: The persistence of this compound is related to its susceptibility to the degradation mechanisms described above. While the ether linkage suggests some stability, the presence of the alcohol and amine groups provides sites for relatively rapid oxidative and biological attack. Therefore, the compound is not expected to be highly persistent in environments with active microbial populations and sunlight exposure. Its atmospheric half-life due to reaction with •OH radicals is likely to be on the order of hours to a few days. researchgate.netmdpi.com
Environmental Mobility: Mobility is influenced by how the compound partitions between air, water, soil, and biota.
Water Solubility: The presence of polar hydroxyl and amino groups suggests high water solubility. This indicates a potential for leaching through the soil profile and transport in aquatic systems.
Soil Adsorption (Koc): The amine group can be protonated under environmental pH conditions, leading to a positive charge. This charge would cause the molecule to adsorb to negatively charged soil organic matter and clay particles, which would somewhat reduce its mobility in soil.
Volatility (Henry's Law Constant): The low vapor pressure and high water solubility, characteristic of amino alcohols, result in a very low Henry's Law Constant. henrys-law.orgnoaa.govcopernicus.org This indicates the compound is non-volatile from water and will predominantly reside in the aqueous or soil phases rather than partitioning to the atmosphere.
Bioaccumulation Potential (Log Kow): The octanol-water partition coefficient (Log Kow) for this molecule is predicted to be low due to its polar functional groups. This suggests a low potential for bioaccumulation in the fatty tissues of organisms.
Table 3: Predicted Physicochemical Properties and Environmental Mobility
| Parameter | Predicted Value/Range | Implication for Environmental Fate |
|---|---|---|
| Water Solubility | High | High potential for transport in aquatic systems and leaching in soil. |
| Log Kow (Octanol-Water Partition Coefficient) | Low (<1) | Low potential for bioaccumulation. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Low to Moderate | Moderately mobile in soil; adsorption is likely due to the protonated amine group. |
| Henry's Law Constant | Very Low | Non-volatile from water; will remain in aqueous/soil compartments. henrys-law.orgnoaa.govcopernicus.org |
| Atmospheric Half-life (vs. •OH) | Short (hours-days) | Not persistent in the atmosphere. researchgate.netmdpi.com |
Emerging Research Directions and Future Perspectives for 1 3 Aminomethyl Oxolan 3 Yl Ethan 1 Ol
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in medicinal chemistry and materials science, shifting the paradigm from serendipitous discovery to targeted design. nih.gov For 1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol, these computational approaches offer the potential to accelerate research and development cycles significantly.
Machine learning models, particularly deep learning and generative AI, can be trained on vast datasets of chemical structures and their associated properties. nih.govnih.gov This allows for the rapid in silico prediction of the physicochemical properties, bioactivity, and potential applications of this compound and its derivatives. By leveraging algorithms trained on molecular fingerprints and descriptors, researchers can screen virtual libraries of related compounds to identify analogues with optimized characteristics, such as enhanced target binding or improved solubility, without the need for extensive preliminary synthesis. semanticscholar.org
Furthermore, AI is revolutionizing synthetic chemistry planning. nih.gov Retrosynthesis prediction tools, powered by machine learning, can propose novel and efficient synthetic routes to this compound. These programs analyze known chemical reactions to suggest pathways that may be more cost-effective, higher-yielding, or more sustainable than traditional methods. rsc.org ML models can also assist in optimizing reaction conditions by predicting the impact of different catalysts, solvents, and temperatures on reaction outcomes. nih.gov
The integration of AI in the design process can be summarized in the following key areas:
| AI/ML Application Area | Potential Impact on this compound Research |
| Property Prediction | Rapidly estimates properties like solubility, lipophilicity, and potential biological targets, guiding further experimental work. semanticscholar.orgschrodinger.com |
| Generative Modeling | Designs novel analogues with desired features by modifying the core oxolane, aminomethyl, or ethanol (B145695) side chains. nih.gov |
| Retrosynthesis Planning | Proposes efficient and innovative synthetic pathways, potentially reducing the time and resources required for synthesis. nih.gov |
| Reaction Optimization | Predicts optimal reaction conditions (catalysts, solvents, temperature) to maximize yield and purity. nih.gov |
By harnessing these predictive and generative capabilities, the exploration of the chemical space around this compound can be performed with unprecedented speed and precision.
Exploration of New Synthetic Paradigms
While classical synthetic routes provide a foundation for producing this compound, future research will likely focus on more advanced and efficient synthetic paradigms. These modern strategies prioritize atom economy, sustainability, and stereochemical control.
One promising area is the development of novel catalytic systems. Transition-metal-catalyzed reactions, such as palladium-catalyzed carboamination, have proven effective for the synthesis of other substituted heterocycles like morpholines and could be adapted for the construction of the substituted oxolane ring system. nih.gov Similarly, strategies involving intramolecular C-H insertion reactions using rhodium or palladium catalysts, which have been used to create benzofurans, could offer new pathways for cyclization to form the oxolane core. mdpi.com
Another emerging paradigm is the use of biocatalysis. Enzymes offer unparalleled stereoselectivity, which is crucial for a chiral molecule like this compound. Biocatalyzed reactions, such as the desymmetrization of prochiral molecules, could provide a highly efficient route to obtaining the compound in an enantiopure form, which is often essential for biological applications. mdpi.com
Furthermore, innovative strategies such as decostructive reorganization, where complex starting materials are rearranged into valuable products in a single step with high atom economy, represent a significant leap forward. mdpi.com Applying such a concept could potentially allow for the synthesis of the core structure of this compound from readily available feedstocks in a highly efficient manner.
| Synthetic Paradigm | Key Advantages for Synthesizing this compound |
| Advanced Metal Catalysis | Enables novel bond formations and cyclization strategies, potentially leading to shorter and more efficient syntheses. nih.gov |
| Biocatalysis | Offers exceptional stereoselectivity for producing single enantiomers, which is critical for studying chirality-dependent properties. mdpi.com |
| Decostructive Reorganization | Provides a highly atom-economical approach to simultaneously form multiple bonds and ring systems from complex starting materials. mdpi.com |
| Flow Chemistry | Allows for improved control over reaction parameters, enhanced safety, and potential for scalable, continuous production. |
The exploration of these new synthetic paradigms will not only refine the production of this compound but also contribute to the broader field of sustainable and efficient organic synthesis.
Advanced Characterization Techniques for Dynamic Systems
Understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound is essential for elucidating its function. As a flexible, chiral molecule, it represents a dynamic system whose properties can be influenced by its environment. Advanced characterization techniques are critical for capturing this dynamic behavior. numberanalytics.com
Chirality is a defining feature of this compound, and its analysis requires specialized techniques. wikipedia.org While standard methods provide basic structural information, advanced approaches are needed to probe its stereochemical properties in detail.
X-ray Crystallography: Provides an unambiguous determination of the solid-state conformation and absolute configuration of a single enantiomer. numberanalytics.com Advances in this technique allow for the analysis of increasingly complex and smaller crystals. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as pure shift NMR, offer enhanced resolution to better distinguish between subtle conformational differences in solution. numberanalytics.com Dynamic NMR can be used to study the energy barriers between different conformers.
Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the chiral environment of the molecule and is essential for determining the absolute configuration in solution and studying conformational changes upon interaction with other molecules. numberanalytics.com
Mass Spectrometry (MS): When coupled with chiral selectors or specific derivatization reagents, MS can be used to distinguish between enantiomers. acs.org The kinetic method, which analyzes the differential fragmentation of diastereomeric complexes, is a powerful approach for enantiomer discrimination. acs.org
Beyond chirality, understanding the molecule's behavior as part of a larger, dynamic system is crucial. Techniques like Differential Dynamic Microscopy (DDM) can analyze the movement and interaction of molecules in solution, providing insights that are difficult to obtain with standard light scattering methods. bohrium.com For studying thermal properties and phase transitions, dynamic and modulated thermal analysis techniques such as Dynamic Mechanical Analysis (DMA) and Dielectric Thermal Analysis (DETA) offer detailed information on the material's response to varying temperature and frequency. researchgate.net
| Characterization Technique | Information Gained about this compound |
| Advanced NMR (e.g., Pure Shift) | High-resolution structural data in solution, analysis of conformational dynamics. numberanalytics.com |
| Circular Dichroism (CD) | Determination of absolute configuration in solution, detection of conformational changes. numberanalytics.com |
| Dynamic HPLC | Separation of enantiomers and study of the kinetics of interconversion between conformers. mdpi.com |
| Differential Dynamic Microscopy (DDM) | Analysis of diffusion and interactions in complex fluid environments. bohrium.com |
| Modulated Thermal Analysis (DSC, DMA) | Characterization of thermal transitions and viscoelastic properties in solid or polymeric systems. researchgate.net |
The application of these sophisticated analytical tools will enable a deeper understanding of the structure-property relationships of this compound, paving the way for its rational application in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
